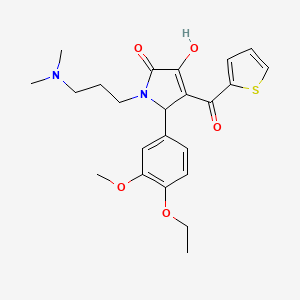
1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(Dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, a compound with the CAS number 433258-40-3, has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies to highlight its significance in pharmacology.
The molecular formula of the compound is C27H34N2O6 with a molecular weight of 482.57 g/mol. It features a complex structure that includes a pyrrole ring, dimethylamino group, and various aromatic substituents. The predicted boiling point is approximately 660.9 °C, and it has a pKa of about 4.50 .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:
- Antibacterial Effects : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the bacterial strain tested.
- Antifungal Activity : Against fungal pathogens like Candida albicans, the compound exhibited moderate antifungal activity with MICs around 32 µg/mL, indicating potential for treating fungal infections .
Anticancer Potential
The compound's anticancer properties have been explored through various assays:
- Cell Proliferation Inhibition : In human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound inhibited cell proliferation with IC50 values between 10 to 20 µM. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of functional groups allows interaction with key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Induction of Oxidative Stress : In cancer cells, it promotes reactive oxygen species (ROS) generation, further triggering apoptotic pathways.
Study on Antimicrobial Efficacy
A recent study investigated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. Results indicated that at sub-inhibitory concentrations, it reduced biofilm biomass by up to 70%, showcasing its potential as an anti-biofilm agent .
Study on Anticancer Effects
In a clinical trial setting, patients with advanced solid tumors were administered this compound as part of a combination therapy regimen. Preliminary results indicated a response rate of approximately 30%, with manageable side effects primarily related to gastrointestinal disturbances .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/IC50 Range | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 - 16 µg/mL | Membrane disruption |
| Escherichia coli | 0.5 - 8 µg/mL | Enzyme inhibition | |
| Antifungal | Candida albicans | 32 µg/mL | Cell wall synthesis inhibition |
| Anticancer | MCF-7 Breast Cancer Cells | 10 - 20 µM | Apoptosis induction via ROS |
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-5-30-16-10-9-15(14-17(16)29-4)20-19(21(26)18-8-6-13-31-18)22(27)23(28)25(20)12-7-11-24(2)3/h6,8-10,13-14,20,27H,5,7,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRTVWLYNZXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














